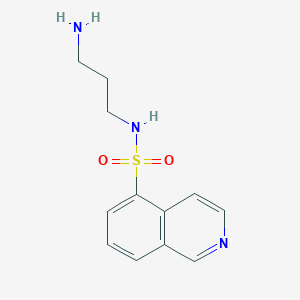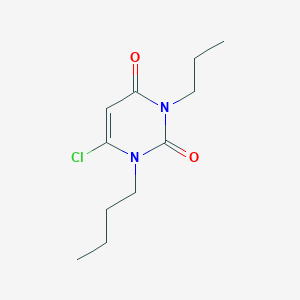
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group at the first position, a chloro group at the sixth position, and a propyl group at the third position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-butyl-3-propylurea with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1-butyl-3-propylurea in an appropriate solvent such as dimethylformamide (DMF).
Step 2: Add 2,4-dichloropyrimidine to the solution.
Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.
Step 4: Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.
Step 5: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
科学的研究の応用
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
類似化合物との比較
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar pyrimidine derivatives, such as:
1-Butyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.
1-Butyl-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
1-butyl-6-chloro-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3 |
InChIキー |
DXUSWCYILDMQCD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=CC(=O)N(C1=O)CCC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
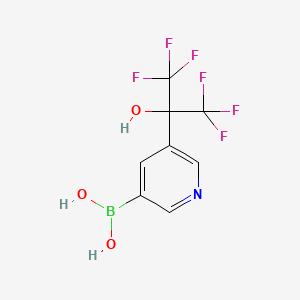
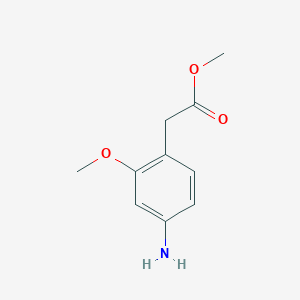
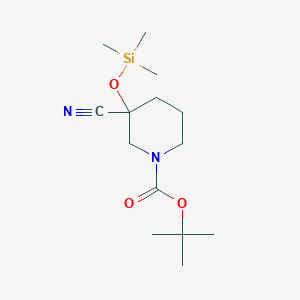
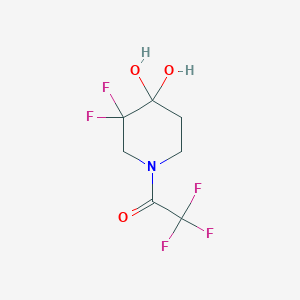
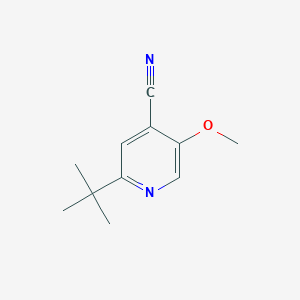
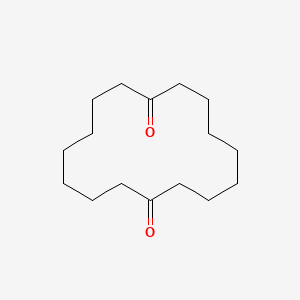
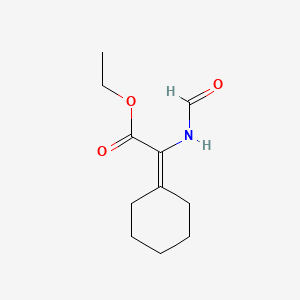
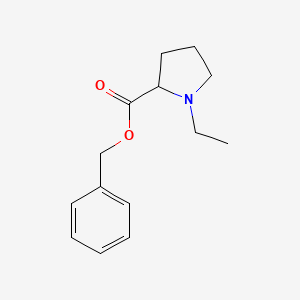
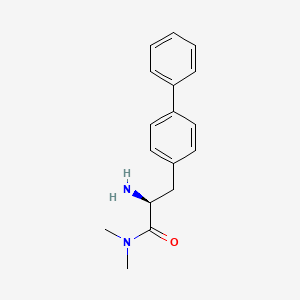
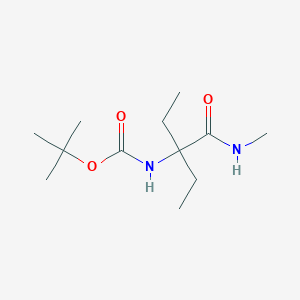
![1-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclopropanecarboxylic acid](/img/structure/B8310526.png)
![(2R)-2-[(6-chloropyrazin-2-yl)amino]-2-phenylethanol](/img/structure/B8310537.png)
![1-[5-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]-N-methylmethanamine](/img/structure/B8310541.png)
